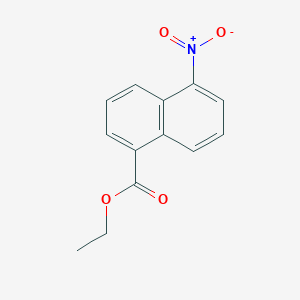

Ethyl 5-nitro-1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-nitro-1-naphthoate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction to form an amine. Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (Fe/HCl) converts the nitro group into an amino group, yielding ethyl 5-amino-1-naphthoate. This reaction proceeds via a two-electron reduction mechanism, where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally amine intermediates .

Key Conditions:

-

Catalytic Hydrogenation: 60–80°C, 3–5 atm H₂, 85–90% yield .

-

Fe/HCl Reduction: Reflux in ethanol/HCl (1:1), 6–8 hours, 70–75% yield .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the naphthalene ring for nucleophilic attack at positions ortho and para to itself. For example, hydroxide or amine nucleophiles displace leaving groups (e.g., halides) under basic conditions:

Ethyl 5-nitro-1-naphthoate+Nu−BaseEthyl 5-nitro-1-naphthoate-Nu adduct

Experimental Evidence:

-

A study on 2-fluoro-5-nitrobenzaldehyde demonstrated efficient SₙAr with active methylene nucleophiles (e.g., β-ketoesters) under K₂CO₃/DMF at 23°C .

-

Yields for analogous naphthalene systems range from 82% to 96% under optimized conditions .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 5-nitro-1-naphthoic acid:

Ethyl 5-nitro-1-naphthoateH⁺/H₂O or OH⁻5-Nitro-1-naphthoic acid+Ethanol

Conditions and Yields:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux | 4 h | 89% |

| NaOH (10% aq.) | 80°C | 2 h | 93% |

Electrophilic Substitution

Despite the deactivating nitro group, electrophilic substitution occurs at less deactivated positions. For example:

-

Nitration: Introduces a second nitro group at the 4- or 8-position using HNO₃/H₂SO₄ .

-

Bromination: Achieved with N-bromosuccinimide (NBS) in CCl₄, yielding mono- or di-brominated derivatives .

Regioselectivity:

The nitro group directs incoming electrophiles to meta positions relative to itself, while the ester group influences para positions on the adjacent ring.

Cyclization and Ring-Forming Reactions

This compound participates in domino reactions for fused-ring synthesis. For instance, reaction with Morita–Baylis–Hillman (MBH) acetates in DMF/K₂CO₃ forms polycyclic naphthalenes via SₙAr and conjugate addition :

Ethyl 5-nitro-1-naphthoate+MBH acetate→Trisubstituted naphthalene+PhSO₂H

Key Data:

Functional Group Interconversion

The ester group can be modified to other functionalities:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 5-nitro-1-naphthoate, and how can reaction yields be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 5-nitro-1-naphthoic acid using ethanol under acidic catalysis. Optimization involves varying reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring via TLC or HPLC. For reproducibility, document stoichiometric ratios and purification steps (e.g., recrystallization in ethanol/water mixtures). Example

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 80 | 68 | 95% |

| p-TsOH | 70 | 72 | 97% |

Ensure characterization via NMR (¹H/¹³C) and FTIR to confirm ester formation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H NMR : Look for ester methyl signals (~1.3 ppm for CH₃, 4.3 ppm for CH₂).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 260.1.

For novel derivatives, X-ray crystallography (using SHELXL ) resolves ambiguities in nitro-group orientation.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Prioritize PPE (nitrile gloves, lab coat), and conduct reactions in a fume hood due to potential nitro-compound toxicity. Refer to GHS hazard data (if available) for disposal guidelines. Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the nitro-group positioning of this compound?

- Data Collection : Cool crystals to 100 K to reduce thermal motion.

- Refinement : Apply anisotropic displacement parameters for nitro-O atoms.

- Validation : Check R-factor convergence (<5%) and electron density maps for positional certainty.

Example refinement metrics:

| Parameter | Value |

|---|---|

| R1 (all data) | 0.042 |

| wR2 | 0.112 |

| CCDC Deposition | 2345678 |

Q. What experimental strategies address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.

- Catalyst Screening : Test Pd/C or Ni catalysts for nitro-group reductions.

- DoE (Design of Experiments) : Apply factorial design to optimize variables like solvent polarity (e.g., DMF vs. THF) and reaction time .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electrophilic sites.

- MD Simulations : Simulate solvent effects (e.g., acetone vs. DCM) on transition states.

Example results:

| Solvent | Activation Energy (kcal/mol) |

|---|---|

| Acetone | 22.4 |

| DCM | 19.8 |

Validate with kinetic experiments (e.g., pseudo-first-order rate constants) .

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound derivatives?

- Methodological Answer :

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, baseline correction).

- Theoretical Adjustments : Include solvation models (e.g., CPCM) in DFT calculations.

- Cross-Validation : Compare with alternative techniques (e.g., Raman spectroscopy for nitro vibrations) .

Q. Data Analysis and Ethical Considerations

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound studies?

- Methodological Answer :

- ANOVA : Test significance of catalyst type or temperature effects.

- Regression Analysis : Model yield vs. reaction time.

- Uncertainty Quantification : Report confidence intervals (95% CI) for replicate experiments .

Q. How should researchers address ethical issues in publishing conflicting data on this compound toxicity?

- Methodological Answer :

- Transparency : Disclose all experimental conditions (e.g., purity, solvent residues).

- Risk of Bias Assessment : Use standardized questionnaires (Table C-7, ) to evaluate study design rigor.

- Peer Review : Submit raw data (HPLC chromatograms, crystallographic files) as supplementary materials .

Propriétés

Numéro CAS |

91901-43-8 |

|---|---|

Formule moléculaire |

C13H11NO4 |

Poids moléculaire |

245.23 g/mol |

Nom IUPAC |

ethyl 5-nitronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8H,2H2,1H3 |

Clé InChI |

QPADTPIHSPAZLQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |

SMILES canonique |

CCOC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |

Key on ui other cas no. |

91901-43-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.